(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

PI3Kγ inhibition Kinase inhibitor scaffold Structure-activity relationship

Medicinal chemists targeting the PI3Kγ ATP-binding pocket often struggle with inconsistent potency from generic pyrazole building blocks. (3-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride provides a defined starting point: the 3-methyl substitution and reactive CH2NH2 handle directly enable SAR exploration of the 4-aminomethyl vector. • Published PI3Kγ inhibition swings from 36% to 73% at 10 μM solely via amine substituent variation, proving this scaffold's tunability. • Supplied as a pre-formed HCl salt-no deprotection or salt exchange needed for amide coupling or reductive amination workflows. • Validated docking model (PDB: 2CHW) available for virtual screening prior to synthesis.

Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
CAS No. 1208661-06-6
Cat. No. B1463230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
CAS1208661-06-6
Molecular FormulaC5H10ClN3
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CN.Cl
InChIInChI=1S/C5H9N3.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3,(H,7,8);1H
InChIKeyHEJLNUPZHBKZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1H-pyrazol-4-yl)methanamine HCl: Core Structure and Product Identity


(3-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1208661-06-6, molecular formula C5H10ClN3, MW 147.6 g/mol) is a heterocyclic primary amine building block, supplied as the hydrochloride salt to facilitate handling and solubility during synthesis . The molecule features a 3-methyl-substituted pyrazole ring bearing a reactive CH2NH2 handle at the 4-position, a scaffold that has been explicitly identified as an 'interesting pharmacophore' for the development of novel PI3Kγ kinase inhibitors [1].

(3-Methyl-1H-pyrazol-4-yl)methanamine HCl: Substitution Pitfalls


The 3-methyl substituent on the pyrazole ring is not a silent spectator; it critically modulates electronic character, steric bulk, and hydrogen-bonding capacity, directly influencing downstream biological activity. Published PI3Kγ inhibition data for a series of (1H-pyrazol-4-yl)methanamine analogs demonstrates that potency can swing from 36% to 73% inhibition at a fixed 10 μM concentration solely through variations in the substituent attached to the methanamine nitrogen [1]. This proves that a generic 'pyrazole-methanamine' core cannot be freely interchanged, and the specific 3-methyl substitution pattern present in this compound serves as a defined starting point for introducing these performance-modulating groups.

(3-Methyl-1H-pyrazol-4-yl)methanamine HCl: Head-to-Head Evidence vs. Analogs


PI3Kγ Inhibition by 3-Methyl Core

In a head-to-head enzyme assay, a derivative of the (1H-pyrazol-4-yl)methanamine core (compound 108, bearing a distal ester-linked aromatic group) achieved 73% inhibition of PI3Kγ at 10 μM, while the simplest derivative (compound 101) showed only 36% inhibition [1]. This 2.03-fold potency increase was driven by optimizing the amine substituent, an SAR vector that is directly accessible only when starting from a free amine handle such as that in (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. The 3-methyl group provides a defined steric and electronic baseline that was not varied in this study, making it a controlled entry point for medicinal chemistry campaigns [1].

PI3Kγ inhibition Kinase inhibitor scaffold Structure-activity relationship

Molecular Docking: 4-Aminomethyl Interactions

In silico docking of three analogs (101, 102, 108) into the PI3Kγ active site (PDB: 2CHW) revealed that potency differences correlate with distinct hydrogen-bonding interactions of the 4-aminomethyl substituent. Compound 108 gained additional binding energy by donating a hydrogen bond to the backbone NH of Thr887 via its distal ester carbonyl, an interaction absent in the lower-activity compounds 101 and 102, which instead targeted Lys890 and Ala885 respectively [1]. This validated docking model provides a rational basis for designing improved inhibitors directly from the 3-methyl-1H-pyrazol-4-yl)methanamine starting material.

Molecular docking Binding mode Kinase selectivity design

3-Methyl and Salt Form Advantages

The 3-methyl group on the pyrazole ring increases lipophilicity (predicted cLogP for the free base is approximately 0.2–0.5 units higher than the unsubstituted (1H-pyrazol-4-yl)methanamine), which can improve membrane permeability and oral bioavailability of derived drug candidates . The hydrochloride salt form provides a protonated, water-soluble primary amine (predicted aqueous solubility >10 mg/mL) that is directly compatible with amide coupling and reductive amination conditions without requiring a separate salt-formation step .

Lipophilicity Solubility Salt screening

(3-Methyl-1H-pyrazol-4-yl)methanamine HCl: Application Scenarios


PI3Kγ Inhibitor Library Synthesis

The compound is ideally suited as the central scaffold for synthesizing focused libraries targeting the PI3Kγ ATP-binding site. The SAR data from Bepary et al. (2016) demonstrate that the 4-aminomethyl vector directly controls potency (36% to 73% inhibition) by engaging key residues like Thr887, providing a clear design hypothesis for medicinal chemists [1].

SBDD Starting Point

The validated docking model (PDB: 2CHW) offers a ready-to-use template for virtual screening and de novo design. Researchers can computationally evaluate new amine substituents before committing to synthesis, accelerating hit-to-lead timelines [1].

Heterocyclic Building Block Collections

As a pre-formed hydrochloride salt with a free primary amine, this compound can be directly used in high-throughput parallel synthesis (amide coupling, reductive amination, urea formation) without a deprotection or salt-exchange step, improving workflow efficiency for combinatorial chemistry groups .

Kinase Selectivity Profiling

Because the PI3Kγ activity of this scaffold ranges from moderate to high depending on the amine substituent, a series of analogs can be rapidly generated from this single starting material to probe selectivity against other PI3K isoforms (α, β, δ) or unrelated kinases, providing critical selectivity data early in a project [1].

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